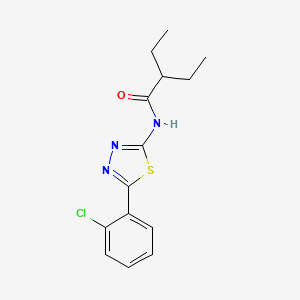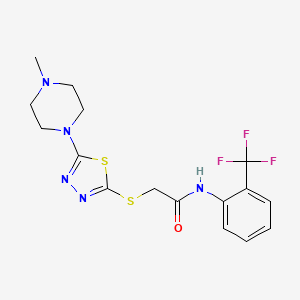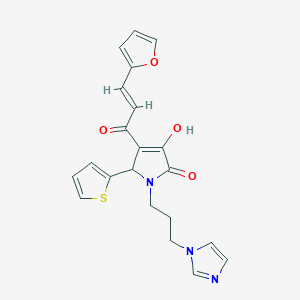
N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-ethylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is likely an organic molecule due to the presence of carbon ©, hydrogen (H), nitrogen (N), sulfur (S), and chlorine (Cl) atoms. It contains a thiadiazole ring, which is a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms . The presence of the amide functional group (-CONH2) suggests that it may have properties common to other amides, such as the ability to participate in hydrogen bonding .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiadiazole ring, the 2-chlorophenyl group, and the 2-ethylbutanamide group would all contribute to its overall structure .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could impact its solubility in different solvents .Wissenschaftliche Forschungsanwendungen
Herbicidal Activity
A series of thiadiazolopyrimidine derivatives, including compounds related to N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-ethylbutanamide, were synthesized and evaluated for their herbicidal activities against various weeds. These compounds showed moderate inhibitory activities and selectivities against both monocotyledon and dicotyledon plants, with chiral compounds demonstrating improved herbicidal activities (Duan, Zhao, & Zhang, 2010).
Antimicrobial and Anticancer Agents
Derivatives of thiadiazoles have been synthesized and evaluated for their antimicrobial and anticancer activities. For instance, formazans derived from thiadiazole Mannich bases showed moderate antimicrobial activities against bacterial strains like Escherichia coli and fungal strains such as Aspergillus niger (Sah, Bidawat, Seth, & Gharu, 2014). Another study highlighted the synthesis of novel thiadiazoles and thiazoles incorporating a pyrazole moiety, revealing promising anticancer activity against the breast carcinoma cell line MCF-7 (Gomha, Salah, & Abdelhamid, 2014).
Structural and Electronic Properties
The structural and electronic properties of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole have been examined through crystallography and density functional theory (DFT) calculations. This study provided insights into bond lengths, angles, and torsion angles, as well as electronic properties, which could be relevant for designing new chemical entities for specific applications (Kerru, Gummidi, Bhaskaruni, Maddila, Singh, & Jonnalagadda, 2019).
Insecticidal Activity
New derivatives of 1,3,4-thiadiazole and thiadiazolo[3,2-a]pyrimidine were synthesized and evaluated for their insecticidal activity against the cotton leaf worm (Spodoptera littoralis). The study indicated that certain derivatives possess remarkable insecticidal properties, providing a basis for the development of new pest control agents (Ismail, Madkour, Salem, Mohamed, & Aly, 2021).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
The exact mode of action of this compound is currently unknown. For instance, indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Compounds with similar structures have been found to inhibit various enzymes and proteins that contribute to cell proliferation .
Pharmacokinetics
The compound’s molecular weight is 41396300, and its density is 1229g/cm3 . These properties may influence its bioavailability.
Result of Action
Compounds with similar structures have been found to have antiproliferative effects .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3OS/c1-3-9(4-2)12(19)16-14-18-17-13(20-14)10-7-5-6-8-11(10)15/h5-9H,3-4H2,1-2H3,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWPLZFBYFQTFEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=NN=C(S1)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-((11H-benzo[e]pyrido[3,2-b][1,4]diazepin-6-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2904366.png)
![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2904369.png)
![2,5-difluoro-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide](/img/structure/B2904373.png)
![(E)-N-[4-Methylsulfanyl-1-oxo-1-[3-(trifluoromethyl)piperidin-1-yl]butan-2-yl]-2-phenylethenesulfonamide](/img/structure/B2904375.png)
![(E)-2-((furan-2-ylmethyl)amino)-3-(((4-methoxyphenyl)imino)methyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2904377.png)
![2-(benzo[d][1,3]dioxol-5-yl)-5-((2-(2,3-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2904378.png)
![N-cycloheptyl-3-(3-phenyl-4-piperidin-1-ylisoxazolo[5,4-d]pyrimidin-6-yl)propanamide](/img/structure/B2904379.png)



![3-(4-methoxyphenyl)-9-(2,2,6,6-tetramethylpiperidin-4-yl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2904386.png)
![N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2904387.png)

![8-(5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2904389.png)
